

Technical Guide: Spectroscopic Characterization of 3-Chloro-4-methoxysalicylaldehyde

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Compound of Interest

Compound Name:	3-Chloro-4-methoxysalicylaldehyde
CAS No.:	72482-15-6
Cat. No.:	B3024619

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Executive Summary & Compound Identity

3-Chloro-4-methoxysalicylaldehyde is a tri-substituted benzene derivative characterized by a strong intramolecular hydrogen bond between the phenolic hydroxyl and the aldehyde carbonyl. This interaction significantly influences its spectroscopic signature, particularly in NMR and IR analyses.

- IUPAC Name: 3-Chloro-2-hydroxy-4-methoxybenzaldehyde[1][2]
- CAS Number: 72482-15-6[1][3][4]
- Molecular Formula:
[3]
- Molecular Weight: 186.59 g/mol [1][3]
- Appearance: Pale yellow solid[5][6]
- Solubility: Soluble in DMSO, DMF, chloroform, and ethyl acetate; sparingly soluble in water.

Structural Logic

The molecule consists of a salicylaldehyde core (2-hydroxybenzaldehyde) substituted with a chlorine atom at the C3 position and a methoxy group at the C4 position.[2][3][4]

- C1: Aldehyde (-CHO)
- C2: Hydroxyl (-OH)[3]
- C3: Chlorine (-Cl)
- C4: Methoxy (-OCH
)
- C5/C6: Aromatic Protons

Spectroscopic Data Analysis[9]

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum is the primary tool for distinguishing this isomer from its regioisomers (e.g., 5-chloro-4-methoxysalicylaldehyde).

¹H NMR (400 MHz, DMSO-

)

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Insight
11.50 – 12.00	Singlet (br)	1H	-OH (C2)	Highly deshielded due to intramolecular H-bond with C=O. Exchangeable with D O.
10.05	Singlet	1H	-CHO (C1)	Characteristic aldehyde proton.
7.75 – 7.85	Doublet (Hz)	1H	Ar-H (C6)	Ortho to aldehyde (deshielded). Shows ortho-coupling to H5.
6.80 – 6.95	Doublet (Hz)	1H	Ar-H (C5)	Ortho to methoxy (shielded). Shows ortho-coupling to H6.
3.92	Singlet	3H	-OCH (C4)	Methoxy group.

Critical Diagnostic: The presence of two doublets in the aromatic region (

Hz) confirms the protons are adjacent (C5 and C6). In contrast, the 5-chloro isomer displays two singlets (para-protons).

C NMR (100 MHz, DMSO-

)

- Carbonyl (C=O):

188.0 – 190.0 ppm

- Aromatic C-OH (C2):

158.0 – 160.0 ppm (Deshielded)

- Aromatic C-OMe (C4):

160.0 – 162.0 ppm

- Aromatic C-Cl (C3):

112.0 – 115.0 ppm (Upfield due to steric crowding/shielding)

- Methoxy (-OCH

):

56.0 – 57.0 ppm

B. Infrared (IR) Spectroscopy

The IR spectrum is dominated by the effects of the intramolecular hydrogen bond.

Frequency (cm)	Vibration Mode	Notes
3100 – 3400	O-H Stretch	Broad, weak band. Shifted to lower frequency due to chelation with C=O.
1640 – 1660	C=O Stretch	Shifted to lower frequency (red shift) compared to non-H-bonded aldehydes (~1700 cm).
1200 – 1250	C-O Stretch	Aryl alkyl ether (methoxy group).
700 – 800	C-Cl Stretch	Characteristic halo-arene fingerprint.

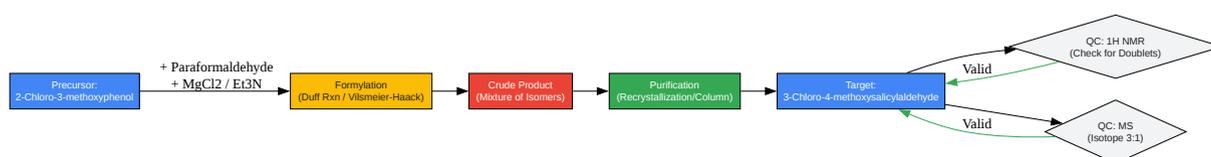
C. Mass Spectrometry (MS)[10]

- Ionization Mode: ESI (+) or EI (70 eV)
- Molecular Ion (): 186.0 (100%) and 188.0 (32%)
 - Isotope Pattern: The distinct 3:1 ratio of : confirms the presence of a single Chlorine atom.
- Fragmentation (EI):
 - 186
 - 157 (- CHO): Loss of formyl radical.

- 186
- 171 (
- CH
-): Loss of methyl radical from methoxy group.

Synthesis & Characterization Workflow

The following diagram outlines the logical flow for synthesizing and validating the compound, highlighting the critical QC checkpoints.



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Caption: Synthesis and Validation Workflow. Critical QC steps involve confirming regiochemistry via NMR coupling constants.

Experimental Validation Protocols

Protocol 1: Rapid Purity Check via H NMR

Objective: Differentiate the 3-chloro isomer from the 5-chloro impurity.

- Sample Prep: Dissolve ~5 mg of the solid in 0.6 mL DMSO-
.
- Acquisition: Run a standard proton scan (16 scans).

- Analysis: Zoom into the aromatic region (6.5 – 8.0 ppm).
 - Pass: Two doublets (Hz).
 - Fail (Wrong Isomer): Two singlets.
 - Fail (Impurity): Presence of extra peaks at ~10.2 ppm (dialdehyde side products).

Protocol 2: LC-MS Identification

- Column: C18 Reverse Phase (e.g., Agilent Zorbax, 3.5 μ m).
- Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 5% 95%).
- Detection: UV at 254 nm and 280 nm; ESI Positive Mode.
- Criteria: Single peak at retention time corresponding to LogP ~1.87. Mass spectrum must show 186/188 cluster.

References

- World Intellectual Property Organization (WIPO). (2019). Tricyclic inhibitors of the Bcl6 BTB domain protein-protein interaction and uses thereof. Patent WO2019119145A1.
 - Source for synthesis precursor and confirmation of the 3-chloro-2-hydroxy-4-methoxybenzaldehyde structure.
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- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 136166743 (3-Chloro-2-hydroxy-4-methoxybenzaldehyde).
 - General physical property verific

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